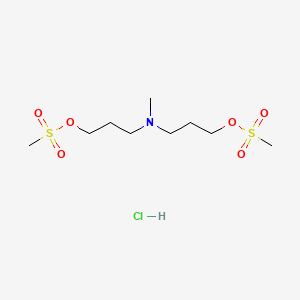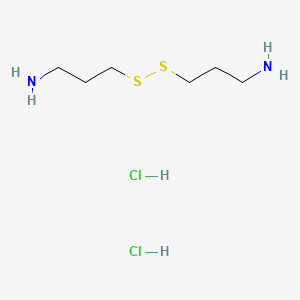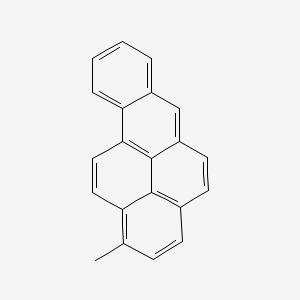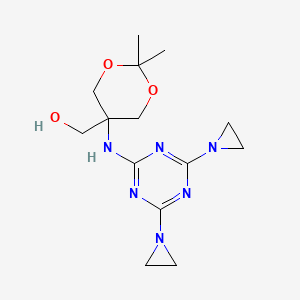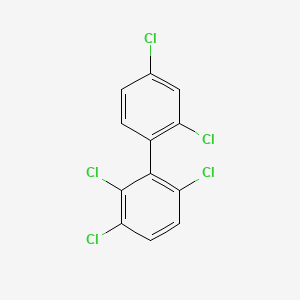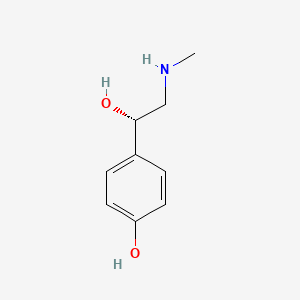
(+)-Synephrine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-synephrine is a synephrine.
Scientific Research Applications
Fat Oxidation and Exercise
- Increased Fat Oxidation During Exercise : Research by (Gutiérrez-Hellín & Del Coso, 2016) and (Gutiérrez-Hellín, Ruíz-Moreno, & Del Coso, 2019) has shown that acute ingestion of p-synephrine enhances fat oxidation while exercising at low-to-moderate intensities without affecting energy expenditure. This suggests its role in potentially aiding weight loss efforts through exercise.
Pharmacological Activities
- Pharmacological Effects : A study by (Ziemichód et al., 2021) elaborates on the diverse pharmacological effects of p-synephrine. It has anti-obesity, anti-diabetic, anti-inflammatory, antidepressant activities, and can act as a hypotensive agent in portal hypertension.
Analytical Methods for Synephrine
- Analytical Techniques : Pellati & Benvenuti (2007) describe various chromatographic and electrophoretic methods for analyzing synephrine in Citrus aurantium, highlighting the importance of accurate measurement in research and commercial applications. See their study for details: (Pellati & Benvenuti, 2007).
Synephrine in Food and Agriculture
- Presence in Citrus Fruits : Research by (Dragull, Breksa, & Cain, 2008) found significant concentrations of synephrine in the juice of Citrus unshiu, suggesting its dietary relevance and potential for agricultural studies.
Molecular Biology Aspects
- Genetic Factors in Synephrine Production : Bartley, Breksa, & Ishida (2010) investigated the genetic aspects of synephrine biosynthesis in Citrus, highlighting the role of tyrosine decarboxylase and its correlation with synephrine production: (Bartley, Breksa, & Ishida, 2010).
Metabolic and Cardiovascular Effects
Influence on Metabolism and Cardiovascular System : Research by (Maldonado et al., 2018) focuses on the action of p-synephrine on hepatic enzyme activities linked to carbohydrate and energy metabolism, shedding light on its broader metabolic effects.
Hemodynamic Effects in Portal Hypertension : A study by (Huang et al., 2001) demonstrated the beneficial hemodynamic effects of synephrine in portal hypertensive rats, suggesting its potential therapeutic applications.
Receptor-Binding Properties
- Receptor-Binding and Pharmacological Effects : An overview by (Stohs, Preuss, & Shara, 2011) discusses the receptor-binding properties of p-synephrine, which are crucial for understanding its pharmacological effects.
properties
CAS RN |
532-80-9 |
|---|---|
Product Name |
(+)-Synephrine |
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.2 g/mol |
IUPAC Name |
4-[(1S)-1-hydroxy-2-(methylamino)ethyl]phenol |
InChI |
InChI=1S/C9H13NO2/c1-10-6-9(12)7-2-4-8(11)5-3-7/h2-5,9-12H,6H2,1H3/t9-/m1/s1 |
InChI Key |
YRCWQPVGYLYSOX-SECBINFHSA-N |
Isomeric SMILES |
CNC[C@H](C1=CC=C(C=C1)O)O |
SMILES |
CNCC(C1=CC=C(C=C1)O)O |
Canonical SMILES |
CNCC(C1=CC=C(C=C1)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



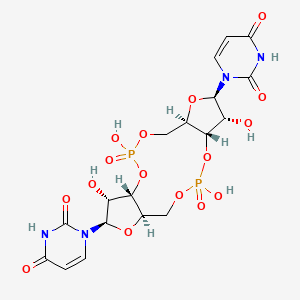

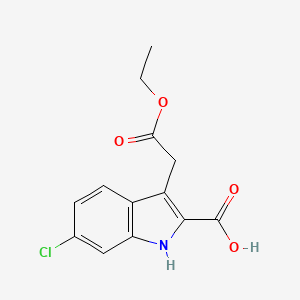
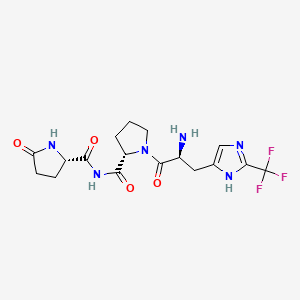
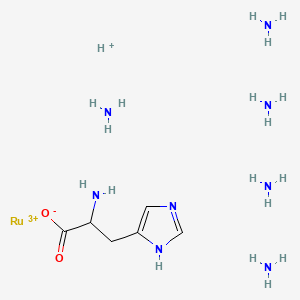
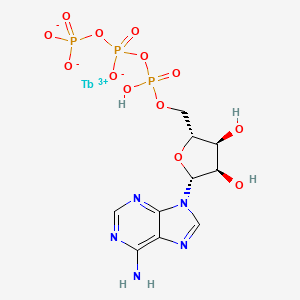
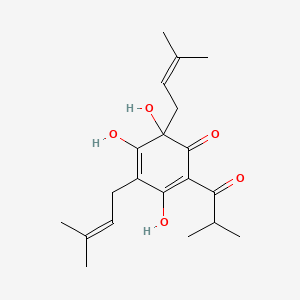
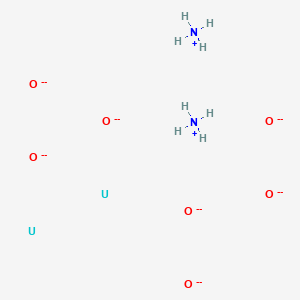
![5-Amino-2-(aminomethyl)-6-[4,6-diamino-2-[4-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol](/img/structure/B1193994.png)
